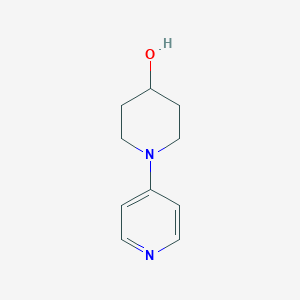

1-(Pyridin-4-yl)piperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQVSUISDOVWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634247 | |

| Record name | 1-(Pyridin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130658-65-0 | |

| Record name | 1-(Pyridin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130658-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-4-yl)piperidin-4-ol

Abstract

1-(Pyridin-4-yl)piperidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, which combines the structural features of both pyridine and piperidin-4-ol, renders it a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals, while the pyridine moiety can modulate physicochemical properties such as solubility and basicity, and participate in crucial hydrogen bonding interactions with biological targets.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailing its synthesis, purification, analytical characterization, and chemical reactivity. The protocols and data presented herein are intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. Understanding these properties is critical for its handling, reaction design, and application in drug formulation.

Table 1: Compound Identification and Key Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 200735-30-8 | - |

| Molecular Formula | C₁₀H₁₄N₂O | - |

| Molecular Weight | 178.23 g/mol | - |

| Appearance | Off-white to pale yellow solid | Vendor Data |

| Melting Point | 155-160 °C | Vendor Data |

| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water. | [2] |

Synthesis and Purification

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway offers high efficiency and is amenable to scale-up.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis involves the reaction of 4-chloropyridine hydrochloride with piperidin-4-ol. The pyridine ring, particularly when protonated or bearing an electron-withdrawing group, is activated towards nucleophilic attack at the C2 and C4 positions.[3] The attack by the secondary amine of piperidin-4-ol at the C4 position of 4-chloropyridine displaces the chloride leaving group, forming the desired product.[4]

Causality Behind Experimental Choices:

-

Reactants: 4-Chloropyridine hydrochloride is used as the electrophile. The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack. Piperidin-4-ol serves as the nucleophile.[2][5]

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the piperidin-4-ol to enhance its nucleophilicity and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents can effectively solvate the ionic intermediates and reactants without participating in the reaction.

Diagram: General Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating system for synthesizing and isolating the target compound with high purity.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-ol (1.0 eq.), potassium carbonate (2.5 eq.), and DMSO (5 mL per mmol of piperidin-4-ol).

-

Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

-

Add 4-chloropyridine hydrochloride (1.1 eq.) to the mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture to 110 °C using an oil bath.

-

Maintain stirring at this temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 3: Workup and Extraction

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (50 mL).

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Concentrate the dried organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) as the eluent.

-

Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether.

-

Dry the purified product under high vacuum to yield this compound as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is paramount to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The expected chemical shifts are based on the analysis of similar structures.[6][7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Protons: Expect two doublets in the aromatic region. The protons ortho to the ring nitrogen (H-2', H-6') will appear downfield (δ ≈ 8.1-8.3 ppm) due to the deshielding effect of the nitrogen. The protons meta to the nitrogen (H-3', H-5') will appear more upfield (δ ≈ 6.7-6.9 ppm).

-

Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The axial protons adjacent to the nitrogen (H-2ax, H-6ax) are expected around δ ≈ 3.8-4.0 ppm. The equatorial protons (H-2eq, H-6eq) will be further upfield at δ ≈ 2.9-3.1 ppm. The proton attached to the hydroxyl-bearing carbon (H-4) will appear as a multiplet around δ ≈ 3.6-3.8 ppm. The remaining piperidine protons (H-3, H-5) will appear as multiplets in the δ ≈ 1.4-2.0 ppm range.

-

Hydroxyl Proton: A broad singlet (δ ≈ 4.5-5.0 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Pyridine Carbons: C-4' (attached to piperidine) will be the most downfield carbon of the pyridine ring (δ ≈ 155-158 ppm). C-2'/C-6' will appear around δ ≈ 148-150 ppm, and C-3'/C-5' around δ ≈ 107-109 ppm.

-

Piperidine Carbons: The carbon bearing the hydroxyl group (C-4) is expected around δ ≈ 65-67 ppm. The carbons adjacent to the nitrogen (C-2, C-6) will be around δ ≈ 45-47 ppm, and the C-3/C-5 carbons will be in the δ ≈ 30-34 ppm range.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the compound will readily protonate to give the molecular ion peak [M+H]⁺ at m/z 179.12.

Analytical Workflow for Purity Assessment

A standard High-Performance Liquid Chromatography (HPLC) method is used to determine the purity of the final compound.

Diagram: Analytical Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 4-(Pyridin-4-yl)piperidin-4-ol: Properties, Synthesis, and Applications

Abstract

4-(Pyridin-4-yl)piperidin-4-ol is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring substituted with both a hydroxyl group and a pyridine moiety, renders it a versatile scaffold and a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its spectroscopic characteristics, and discusses its applications as a foundational building block in the development of novel therapeutics. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.

Introduction and Molecular Overview

4-(Pyridin-4-yl)piperidin-4-ol (CAS No. 233261-75-1) is a bifunctional organic molecule that merges the structural features of a piperidine, a pyridine, and a tertiary alcohol.[1] The piperidine ring provides a flexible, three-dimensional sp³-rich framework, which is highly desirable for creating molecules that can effectively interact with complex biological targets.[2] The pyridine ring introduces aromaticity and a basic nitrogen atom, offering sites for hydrogen bonding and potential coordination with metallic centers in enzymes. The tertiary hydroxyl group further enhances its utility, acting as a hydrogen bond donor and a potential point for further chemical modification.

This combination of features makes 4-(Pyridin-4-yl)piperidin-4-ol a crucial precursor in the synthesis of a wide array of pharmaceutical agents, including but not limited to enzyme inhibitors, receptor antagonists, and modulators of signaling pathways.[3][4] Its structure serves as a key pharmacophore in the design of molecules targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[3][5]

Caption: Chemical structure of 4-(Pyridin-4-yl)piperidin-4-ol.

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The properties of 4-(Pyridin-4-yl)piperidin-4-ol are summarized below.

| Property | Value | Source |

| CAS Number | 233261-75-1 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.234 g/mol | [1] |

| Boiling Point | 345 °C at 760 mmHg | [1] |

| Density | 1.147 g/cm³ | [1] |

| logP (calculated) | 0.98140 | [1] |

| XLogP3 (calculated) | -0.1 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Topological Polar Surface Area (TPSA) | 45.15 Ų | [1] |

| Storage Temperature | 2-8°C | [1] |

Expert Insights:

-

The logP and XLogP3 values are close to zero, suggesting a balanced hydrophilic-lipophilic character. This is a favorable attribute in drug design, as it often correlates with good aqueous solubility and the ability to permeate biological membranes.

-

With two hydrogen bond donors (from the -OH and -NH groups) and three acceptors (the two nitrogen atoms and the oxygen), the molecule has a high capacity for forming interactions with biological targets.[1]

-

The Topological Polar Surface Area (TPSA) of 45.15 Ų is well within the range typically associated with good oral bioavailability and CNS penetration.

Spectroscopic Characterization

While specific spectra are proprietary to individual suppliers, the structural features of 4-(Pyridin-4-yl)piperidin-4-ol allow for a reliable prediction of its spectroscopic profile.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The piperidine protons will be found in the aliphatic region (δ 1.5-3.5 ppm), with their chemical shifts and coupling patterns providing information about the chair conformation of the ring. A broad singlet corresponding to the hydroxyl proton (-OH) and another for the amine proton (-NH) would also be present, which can be confirmed by D₂O exchange.

-

¹³C NMR (Carbon NMR): The spectrum will display ten unique carbon signals. Carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm). The piperidine carbons will appear upfield, with the carbon bearing the hydroxyl and pyridine groups (C4) being the most deshielded among them. Experimental and theoretical NMR studies of similar piperidine structures confirm these general assignments.[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3400 cm⁻¹ for the alcohol, an N-H stretch around 3200-3300 cm⁻¹, C-H stretches (aliphatic and aromatic) just below and above 3000 cm⁻¹, and C=N and C=C stretching vibrations for the pyridine ring in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The exact mass of the molecule is 178.1106.[1] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 179.1184.

Synthesis and Reactivity

A robust and common method for synthesizing 4-(Pyridin-4-yl)piperidin-4-ol involves the nucleophilic addition of a pyridyl organometallic reagent to a protected piperidin-4-one, followed by deprotection. The use of an N-Boc protecting group is standard practice to prevent the secondary amine from interfering with the Grignard reagent.

Caption: General workflow for the synthesis of 4-(Pyridin-4-yl)piperidin-4-ol.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-4-yl)piperidine-1-carboxylate

-

To a dry, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 4-bromopyridine in anhydrous THF to initiate the formation of the Grignard reagent (4-pyridylmagnesium bromide).

-

Once the Grignard reagent has formed, cool the reaction mixture to 0°C.

-

Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to yield 4-(Pyridin-4-yl)piperidin-4-ol

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.

-

Add an excess of a strong acid, such as a saturated solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[7]

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[7]

-

Upon completion, concentrate the mixture under vacuum.

-

Neutralize the resulting salt with a base (e.g., aqueous sodium bicarbonate) and extract the product into an organic solvent, or triturate with a solvent like diethyl ether to precipitate the hydrochloride salt, which can then be converted to the free base.

-

Purification via recrystallization or chromatography yields the final product.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs.[3][8] 4-(Pyridin-4-yl)piperidin-4-ol serves as a highly adaptable starting point for creating libraries of compounds for high-throughput screening. Its three key functional regions—the piperidine nitrogen, the pyridine nitrogen, and the hydroxyl group—can be independently modified to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role as a versatile scaffold for chemical modification.

Notable Therapeutic Areas:

-

Anti-HIV Agents: Piperidine derivatives have been crucial in the development of CCR5 receptor antagonists, which block the entry of the HIV virus into host cells. The piperidine moiety often serves as a central scaffold connecting different pharmacophoric elements.[4]

-

GABA Receptor Ligands: The structural similarity of the piperidine ring to parts of the GABA neurotransmitter has led to its use in creating ligands for GABA(A) receptors, which are important targets for treating anxiety, epilepsy, and other neurological disorders.[9]

-

Anticancer Agents: The piperidine framework is found in various compounds investigated for their antiproliferative activity against numerous cancer cell lines.[3] Modifications on the piperidine ring can influence interactions with kinases or other enzymes involved in cancer progression.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 4-(Pyridin-4-yl)piperidin-4-ol. While specific toxicity data is limited, information from related piperidine compounds provides a basis for safe handling.

-

General Hazards: Piperidine derivatives may cause skin, eye, and respiratory irritation.[11][12] Harmful if swallowed or inhaled.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid generating dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14] The recommended storage temperature is between 2-8°C.[1] Keep away from strong oxidizing agents and strong acids.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][14]

Conclusion

4-(Pyridin-4-yl)piperidin-4-ol is a compound of high strategic value in modern chemical and pharmaceutical research. Its well-balanced physicochemical properties, combined with its structural features, make it an ideal building block for creating diverse and complex molecules. The synthetic accessibility and multiple points for chemical derivatization ensure its continued relevance as a core scaffold in the quest for novel and more effective therapeutic agents. This guide has provided a detailed overview to support researchers in leveraging the full potential of this important chemical intermediate.

References

- 4-(Pyridin-4-yl)piperidin-4-ol - LookChem. [Link]

- PIPERIDIN-4-OL - ChemBK. [Link]

- 4-PIPERIDIOL - ChemBK. [Link]

- Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. [Link]

- Piperidin-4-one: the potential pharmacophore - PubMed. [Link]

- (PDF)

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

- Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A)

- piperidin-4-ol - ChemBK. [Link]

- Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1 - PubMed. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)

- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews. [Link]

Sources

- 1. 4-(Pyridin-4-yl)piperidin-4-ol|lookchem [lookchem.com]

- 2. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. peptide.com [peptide.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(Pyridin-4-yl)piperidin-4-ol

Introduction

In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides a comprehensive technical overview of the analytical methodologies employed for the structure elucidation of 1-(Pyridin-4-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the analytical data but to also provide the underlying scientific rationale for the experimental choices and interpretation, ensuring a robust and self-validating approach to structural confirmation.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering both theoretical insights and practical, field-proven protocols.

Molecular Structure Overview

The molecule at the center of our investigation is this compound. Its structure comprises a piperidine ring substituted at the nitrogen atom with a pyridine ring and bearing a hydroxyl group at the 4-position of the piperidine ring.

Molecular Formula: C₁₀H₁₄N₂O[1]

Molecular Weight: 178.23 g/mol [1]

For clarity in the subsequent spectroscopic analysis, the atoms in the molecule are numbered as follows:

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule.[2] For a molecule like this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, their connectivity, and stereochemical relationships.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and piperidine rings. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N and O) and the aromaticity of the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | d | 2H | H-2', H-6' | Protons adjacent to the nitrogen in the pyridine ring are significantly deshielded due to the inductive effect and aromatic ring current. |

| ~6.80 | d | 2H | H-3', H-5' | Protons further from the nitrogen in the pyridine ring are less deshielded. |

| ~4.90 | s | 1H | OH | The hydroxyl proton is a singlet and its chemical shift can be variable depending on concentration and temperature. |

| ~3.80 | m | 1H | H-4 | The proton attached to the carbon bearing the hydroxyl group is deshielded. |

| ~3.60 | m | 2H | H-2 (eq), H-6 (eq) | Equatorial protons on the carbons adjacent to the piperidine nitrogen are deshielded by the nitrogen and the pyridine ring. |

| ~2.90 | m | 2H | H-2 (ax), H-6 (ax) | Axial protons on the carbons adjacent to the piperidine nitrogen. |

| ~1.80 | m | 2H | H-3 (eq), H-5 (eq) | Equatorial protons on the carbons adjacent to C-4. |

| ~1.40 | m | 2H | H-3 (ax), H-5 (ax) | Axial protons on the carbons adjacent to C-4. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the symmetry in the pyridine ring and the piperidine ring (assuming rapid chair-chair interconversion at room temperature), we expect to see fewer than 10 signals.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-4' | The carbon atom in the pyridine ring attached to the nitrogen is highly deshielded. |

| ~150.0 | C-2', C-6' | Carbons adjacent to the nitrogen in the pyridine ring are significantly deshielded. |

| ~107.0 | C-3', C-5' | Carbons further from the nitrogen in the pyridine ring are less deshielded. |

| ~65.0 | C-4 | The carbon atom bonded to the hydroxyl group is deshielded. |

| ~45.0 | C-2, C-6 | Carbons adjacent to the piperidine nitrogen are deshielded. |

| ~35.0 | C-3, C-5 | Carbons adjacent to C-4. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a heterocyclic compound like this compound is as follows:

Caption: Experimental workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar compounds and its residual proton signal does not overlap with the expected signals of the analyte.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

For the ¹³C spectrum, perform peak picking to identify the chemical shifts.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] For structure elucidation, Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[5][6] The resulting fragmentation pattern provides valuable information about the molecule's structure.

Electron Ionization Mass Spectrometry (EI-MS): Unveiling the Molecular Mass and Fragmentation

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (178). The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations.

Table 3: Predicted EI-MS Fragmentation Data

| m/z | Proposed Fragment | Rationale |

| 178 | [C₁₀H₁₄N₂O]⁺˙ (M⁺˙) | Molecular ion |

| 161 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 121 | [C₇H₉N₂]⁺ | Cleavage of the piperidine ring. |

| 94 | [C₅H₄N-NH]⁺˙ | Fragmentation involving the pyridine and piperidine nitrogen. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for EI-MS

Caption: Experimental workflow for EI-MS analysis.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, either via a gas chromatograph (GC) inlet for volatile compounds or a direct insertion probe for less volatile solids.

-

-

Ionization:

-

The sample is vaporized in a high vacuum.

-

The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[6]

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The separated ions are detected, and a mass spectrum is generated.

-

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] Each functional group absorbs IR radiation at a characteristic frequency, providing a "fingerprint" of the molecule.

Interpreting the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-N, C-O, and aromatic C-H bonds.

Table 4: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Broad, Strong | O-H | Stretching |

| ~3050 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Medium | Aliphatic C-H | Stretching |

| ~1600, ~1500 | Medium | C=C and C=N | Aromatic ring stretching |

| ~1250 | Medium | C-N | Stretching |

| ~1100 | Medium | C-O | Stretching |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.[7][8][9][10][11]

Caption: Experimental workflow for FTIR analysis (KBr pellet method).

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet die.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Summary and Conclusion

The structure of this compound can be unequivocally confirmed through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while EI-MS confirms the molecular weight and offers valuable structural insights through its fragmentation pattern. Finally, IR spectroscopy verifies the presence of the key functional groups. The collective evidence from these orthogonal analytical techniques provides a self-validating system for the complete and confident structure elucidation of this compound. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of chemical entities in the pharmaceutical industry.

References

- Shimadzu. (n.d.). KBr Pellet Method.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.).

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

- PubChem. (n.d.). Piperidin-4-ol. [Link]

- Chemistry LibreTexts. (2022, July 3). 3.

Sources

- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. youtube.com [youtube.com]

- 10. azom.com [azom.com]

- 11. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Pyridin-4-yl)piperidin-4-ol

Executive Summary

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 1-(Pyridin-4-yl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine and pyridine scaffolds are ubiquitous in pharmaceuticals, and this molecule serves as a crucial building block for the development of novel therapeutic agents.[1][2] This document outlines a robust synthetic methodology via nucleophilic aromatic substitution, details the necessary steps for purification, and presents a full suite of analytical techniques for structural elucidation and purity confirmation. The intended audience includes researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Piperidine-Pyridine Scaffold

The fusion of a piperidine ring with a pyridine moiety creates a molecular scaffold with significant pharmacological potential. The piperidine ring, a saturated heterocycle, is a common feature in many alkaloid natural products and is present in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1][3] The pyridine ring, an aromatic heterocycle, acts as a versatile pharmacophore, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets.[4]

This compound combines these two privileged structures. The secondary alcohol at the 4-position of the piperidine ring offers a valuable handle for further chemical modification, making this compound an exceptionally useful intermediate in the synthesis of complex molecules for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][5]

Synthesis of this compound

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and efficient pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly when a leaving group is present at the 4-position.

The chosen method involves the reaction of 4-hydroxypiperidine with 4-chloropyridine hydrochloride. The secondary amine of 4-hydroxypiperidine acts as the nucleophile, displacing the chloride ion on the pyridine ring. The use of 4-chloropyridine hydrochloride is often preferred as the free base can be unstable.[6] A base is required to deprotonate both the 4-hydroxypiperidine and the 4-chloropyridine hydrochloride salt to generate the active nucleophile and reactant.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Hydroxypiperidine (CAS 5382-16-1)[7]

-

4-Chloropyridine hydrochloride (CAS 7379-35-3)[6]

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine (1.0 eq.), 4-chloropyridine hydrochloride (1.0 eq.), and anhydrous potassium carbonate (3.0 eq.).

-

Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient elution of dichloromethane/methanol to afford this compound as a solid.

Causality and Experimental Rationale:

-

Base: Potassium carbonate is a crucial component. It serves a dual purpose: neutralizing the hydrochloride salt of 4-chloropyridine and deprotonating the secondary amine of 4-hydroxypiperidine to generate the potent nucleophile required for the SNAr reaction. An excess is used to ensure the reaction goes to completion.

-

Solvent: DMF is an ideal solvent for this reaction due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy, and its polar aprotic nature, which effectively solvates the ions involved without interfering with the nucleophile.

-

Work-up: The aqueous work-up and extraction are essential for separating the desired product from the inorganic salts (KCl, KHCO₃) and the high-boiling DMF solvent.

-

Purification: Column chromatography is the standard and most effective method for purifying the final compound to a high degree, removing any unreacted starting materials or minor side products.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a complete structural picture, ensuring the final product matches the desired chemical entity.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic pyridine protons (downfield, ~6.8-8.2 ppm), the piperidine ring protons (upfield, ~1.5-4.0 ppm), and the hydroxyl proton (a broad singlet which can be exchanged with D₂O). The protons on the carbons adjacent to the nitrogen will be the most downfield of the piperidine signals.[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis identifies all unique carbon environments in the molecule. The pyridine carbons will appear in the aromatic region (~107-150 ppm), while the piperidine carbons will be in the aliphatic region (~30-70 ppm). The carbon bearing the hydroxyl group will be identifiable in the 60-70 ppm range.[10][11]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands to look for include a broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aliphatic ~2850-2950 cm⁻¹ and aromatic ~3000-3100 cm⁻¹), aromatic C=C and C=N stretches (~1500-1600 cm⁻¹), and a C-O stretch (~1050-1150 cm⁻¹).[12][13]

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. For this compound (C₁₀H₁₄N₂O), the expected exact mass is approximately 178.11 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ or, more commonly in ESI, a protonated molecular ion peak [M+H]⁺ at m/z 179.[14]

Summary of Expected Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Pyridine Protons (AA'BB' system) | δ ~8.2 ppm (d, 2H), δ ~6.8 ppm (d, 2H) |

| Piperidine CH-OH | δ ~3.8-4.0 ppm (m, 1H) | |

| Piperidine CH₂-N (axial & eq.) | δ ~3.6-3.8 ppm (m, 2H), δ ~3.0-3.2 ppm (m, 2H) | |

| Piperidine CH₂ (axial & eq.) | δ ~1.8-2.0 ppm (m, 2H), δ ~1.5-1.7 ppm (m, 2H) | |

| Hydroxyl Proton | δ ~4.5-5.5 ppm (br s, 1H, exchangeable) | |

| ¹³C NMR | Pyridine Carbons | δ ~150 ppm (2C), δ ~107 ppm (2C), Quaternary C ~155 ppm |

| Piperidine C-OH | δ ~65-70 ppm | |

| Piperidine C-N | δ ~45-50 ppm (2C) | |

| Piperidine CH₂ | δ ~30-35 ppm (2C) | |

| IR (cm⁻¹) | O-H Stretch (Alcohol) | 3300-3400 (broad) |

| C-H Stretch (Aliphatic) | 2850-2950 | |

| C=C, C=N Stretch (Aromatic) | 1590-1610, 1500-1520 | |

| C-O Stretch (Alcohol) | 1050-1150 | |

| MS (ESI+) | Protonated Molecular Ion [M+H]⁺ | m/z = 179.12 |

Characterization Workflow Diagram

Caption: Workflow for the characterization of synthesized product.

Applications in Research and Drug Development

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications:

-

Kinase Inhibitors: The pyridine moiety can act as a hinge-binder in the ATP-binding pocket of various kinases, which are key targets in oncology.[4]

-

CNS Agents: The piperidine structure is prevalent in centrally acting agents, and modifications can lead to compounds with antipsychotic, analgesic, or anti-Alzheimer's properties.[3][15]

-

Antimicrobial Agents: The heterocyclic nature of the compound makes it a promising starting point for the development of novel antibacterial and antifungal agents.[2]

Safety and Handling

While specific toxicity data for this compound is not widely published, the starting materials and related structures provide guidance for safe handling. 4-Hydroxypiperidine is classified as corrosive and can cause severe skin burns and eye damage.[16]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[17][18]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[19]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.[16]

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound. The provided experimental protocol, coupled with a comprehensive characterization workflow, equips researchers with the necessary information to produce and validate this important chemical intermediate. Its versatile structure ensures its continued relevance as a foundational building block in the ongoing quest for novel and effective therapeutics.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- MedchemExpress.com. (2025). Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). Piperidin-4-ol.

- Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Hydroxypiperidine.

- Acros Organics. (n.d.). 1 Piperidine 4 US en Sds.

- Kumar, A., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed.

- CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.

- Khan, I., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem Pharm Bull (Tokyo).

- ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.

- Kilanowska, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.

- MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties.

- NIST. (n.d.). 4-Hydroxypiperidine. NIST WebBook.

- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.

- ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.

- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Hydroxypiperidine [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. scribd.com [scribd.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. peptide.com [peptide.com]

1-(Pyridin-4-yl)piperidin-4-ol (CAS 233261-75-1): A Technical Guide for Advanced Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating nitrogen, form the backbone of a vast number of approved therapeutics. Among these, the 1-(Pyridin-4-yl)piperidin-4-ol scaffold has emerged as a highly valuable intermediate. Its unique topology, combining the hydrogen-bonding capabilities of a pyridine ring with the conformational flexibility and substitution points of a piperidinol core, offers a rich playground for synthetic elaboration. This guide provides a deep dive into the core technical aspects of this compound, moving beyond simple data recitation to offer actionable insights grounded in established scientific principles.

Core Molecular Profile: Physicochemical and Structural Attributes

A foundational understanding of a molecule's intrinsic properties is the bedrock of its successful application in complex synthetic campaigns. This compound is a crystalline solid at room temperature, presenting as an off-white to pale yellow powder.[1] Its structure is a tertiary amine, precluding its role as a hydrogen bond donor at the piperidine nitrogen, but the pyridine nitrogen and the hydroxyl group are key pharmacophoric features.

Key Physicochemical Data

The following table summarizes the essential quantitative data for this compound. This information is critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 233261-75-1 | [2][3] |

| Molecular Formula | C₁₀H₁₄N₂O | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 145 - 150 °C | [1] |

| Solubility | Soluble in methanol and water | [1] |

| LogP (Predicted) | 0.55 ± 0.35 |

Structural Representation

The 3D conformation and electronic distribution of the molecule are key to its reactivity and intermolecular interactions. The diagram below illustrates the connectivity of the pyridine and piperidine rings.

Caption: 2D structure of this compound.

Synthesis and Purification: A Protocol-Driven Approach

The most common and scalable synthesis of this intermediate involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored for its high efficiency and the ready availability of starting materials.

The SₙAr Reaction Workflow

The logical flow of the synthesis is straightforward, beginning with the activation of the piperidinol nucleophile followed by displacement of a leaving group on the pyridine ring, and concluding with purification.

Caption: Workflow for the synthesis and purification of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

Piperidin-4-ol (1.0 eq)

-

4-Chloropyridine hydrochloride (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperidin-4-ol (1.0 eq) and anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The base serves two purposes: to deprotonate the piperidinol, increasing its nucleophilicity, and to neutralize the HCl salt of the electrophile.

-

Electrophile Addition: Add 4-chloropyridine hydrochloride (1.1 eq). The slight excess ensures the complete consumption of the more valuable piperidin-4-ol.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction.

-

In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed. This prevents the formation of degradation byproducts from prolonged heating.

-

Quench and Extraction: Cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with ethyl acetate (3x). The DMF and inorganic salts will partition into the aqueous phase.

-

Washing: Combine the organic extracts and wash with brine to remove residual DMF and water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel to yield the final product as a pure solid.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The 1-(pyridin-4-yl)piperidine moiety is a privileged scaffold found in numerous kinase inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase active site, an interaction essential for potent binding. The piperidinol oxygen provides a vector for substitution, allowing chemists to introduce groups that can access other pockets of the enzyme to enhance potency and selectivity.

While specific drugs containing this exact intermediate are proprietary, its structural motif is central to compounds targeting kinases in pathways like MAPK, PI3K, and others crucial in oncology and immunology.

Logical Pathway of Kinase Inhibition

The diagram below illustrates the logical role of a hypothetical inhibitor derived from our core topic molecule in blocking a generic signal transduction cascade.

Caption: Mechanism of action for a kinase inhibitor using the scaffold.

Analytical Quality Control: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable. A suite of orthogonal techniques must be used to confirm the structure and assess the purity of the synthesized material.

| Technique | Parameter Measured | Expected Outcome |

| ¹H NMR | Proton environment | Signals corresponding to aromatic (pyridine) and aliphatic (piperidine) protons with correct chemical shifts, splitting patterns, and integration. |

| LC-MS | Purity & Mass | A single major peak in the chromatogram with a mass corresponding to [M+H]⁺ (m/z = 179.12). |

| FT-IR | Functional groups | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-N (~1200 cm⁻¹), and C=N/C=C (aromatic, ~1600 cm⁻¹). |

| Melting Point | Purity & Identity | A sharp melting range consistent with the reference value (e.g., 145-150 °C).[1] |

Safety, Storage, and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, data from analogous structures like piperidine and hydroxypiperidines suggest a cautious approach.

-

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is likely hygroscopic and should be protected from moisture.[1]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[4] Acute toxicity is likely, and ingestion should be avoided.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- 4-Hydroxy-4-pyrid-4-yl(piperidine) - Chem-Impex. (n.d.).

- 4-(Pyridin-4-yl)piperidin-4-ol - LookChem. (n.d.).

- Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.).

Sources

Introduction: The Versatility of a Privileged Scaffold

An In-depth Technical Guide to 4-Hydroxy-4-(4-pyridyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most prevalent heterocyclic scaffolds found in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing molecules that interact with a wide array of biological targets. Within this important class of compounds, 4-Hydroxy-4-(4-pyridyl)piperidine emerges as a particularly valuable intermediate.[3] This tertiary alcohol, featuring both a piperidine and a pyridine ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic handles that have positioned it as a key component in the development of novel therapeutics, especially in the realm of neurological disorders.[3][4]

This technical guide provides a comprehensive overview of 4-Hydroxy-4-(4-pyridyl)piperidine, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its key physicochemical and structural properties, and discuss its pharmacological significance and applications, underpinned by insights into its structure-activity relationships.

Synthesis and Mechanistic Considerations

The synthesis of 4-Hydroxy-4-(4-pyridyl)piperidine and its analogs typically involves the addition of a nucleophilic pyridine equivalent to a protected 4-piperidone precursor. The choice of protecting group on the piperidine nitrogen is critical to prevent side reactions and to allow for future diversification. The Boc (tert-butyloxycarbonyl) group is commonly employed due to its stability under nucleophilic addition conditions and its facile removal under acidic conditions.[5][6]

A prevalent and effective method for the key carbon-carbon bond formation is the Grignard reaction. This involves the reaction of a pyridyl Grignard reagent with N-Boc-4-piperidone. An alternative approach involves the use of 4-lithiopyridine. Both methods reliably yield the desired tertiary alcohol.

Representative Synthetic Protocol: Grignard Addition to N-Boc-4-piperidone

This protocol outlines a standard laboratory procedure for the synthesis of N-Boc-4-hydroxy-4-(4-pyridyl)piperidine, which can then be deprotected to yield the title compound.

Step 1: Preparation of 4-Pyridylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.2 eq) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 4-bromopyridine solution to the magnesium turnings and gently heat to initiate the formation of the Grignard reagent, as evidenced by a color change and gentle refluxing.

-

Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Boc-4-piperidone

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Quenching and Work-up

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[7]

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-hydroxy-4-(4-pyridyl)piperidine.

Step 4: Deprotection to Yield 4-Hydroxy-4-(4-pyridyl)piperidine

-

Dissolve the crude product from Step 3 in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent and stir at room temperature for 2-4 hours.[6]

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure 4-Hydroxy-4-(4-pyridyl)piperidine hydrochloride as an off-white powder.[3]

Caption: Generalized signaling pathway for a piperidine-based ligand.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 4-Hydroxy-4-(4-pyridyl)piperidine are not extensively published in the provided results, we can extrapolate from the broader class of 4-hydroxy-4-arylpiperidines. [8][9][10]

-

N-1 Substitution: The nature of the substituent on the piperidine nitrogen is a primary determinant of activity and selectivity. Large, lipophilic groups often enhance binding affinity for certain receptors. [11]* C-4 Aryl Group: The electronic nature of the aryl group at the C-4 position is critical. The electron-withdrawing nature of the pyridine ring, compared to a simple phenyl ring, can influence the acidity of the hydroxyl proton and the overall charge distribution of the molecule.

-

Stereochemistry: The stereochemistry at the C-4 position can be crucial for activity. While 4-Hydroxy-4-(4-pyridyl)piperidine is achiral, substitution on the piperidine or pyridine ring can introduce chiral centers, and the biological activity of the resulting enantiomers often differs significantly.

Conclusion

4-Hydroxy-4-(4-pyridyl)piperidine is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification, allowing for the systematic exploration of chemical space. The interplay between its piperidine and pyridine moieties provides a unique set of physicochemical properties that are highly advantageous for the design of CNS-active agents. For researchers and drug development professionals, a thorough understanding of this scaffold's synthesis, properties, and pharmacological potential is essential for leveraging its capabilities in the quest for new and improved therapeutics.

References

- Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-7. [Link]

- Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. [Link]

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

- Vasilevsky, S. F., & El-Sayed, N. (2022).

- Froimowitz, M., et al. (1992). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 35(17), 3085-94. [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- PrepChem.com. Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. [Link]

- PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]

- InterContinental Warszawa. 4-Hydroxy-4-pyrid-4-yl(piperidine). [Link]

- ResearchGate.

- DTIC. Piperidine Synthesis. [Link]

- PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

- Google Patents. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.

- Google Patents.

- ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

- ResearchGate.

- PharmaCompass.com. 4-hydroxy-4-phenyl piperidine. [Link]

- PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

- PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]

- ResearchGate.

- IGI Global. 4-Hydroxy-4-Phenyl Piperidine: Significance and symbolism. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Pyridin-4-yl)piperidin-4-ol: A Key Heterocyclic Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)piperidin-4-ol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical properties, established synthesis protocols, and its strategic importance as a molecular scaffold in the design of novel therapeutics. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

This compound is a bifunctional organic molecule featuring both a piperidine and a pyridine ring system. The structure consists of a piperidin-4-ol core where the piperidine nitrogen atom is directly attached to the 4-position of a pyridine ring. This unique arrangement imparts specific physicochemical properties that make it a valuable intermediate in synthetic chemistry.

Chemical Formula and Molecular Weight

The fundamental identity of a chemical compound is defined by its formula and mass. For this compound, these core identifiers are critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.234 g/mol | [1] |

| CAS Number | 233261-75-1 | [1] |

The presence of two nitrogen atoms, one basic (piperidine) and one weakly basic (pyridine), along with a hydroxyl group, allows for a range of chemical modifications and hydrogen bonding interactions, which are pivotal in its application in drug design.

Synthesis Pathway and Mechanism

The synthesis of this compound is typically achieved via a two-step process starting from commercially available precursors. The most common route involves the synthesis of an intermediate ketone, 1-(4-pyridyl)-4-piperidone, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 1-(4-Pyridyl)-4-piperidone

The precursor ketone is a crucial intermediate. A patented method describes its production from 4-aminopyridine.[2] This process involves converting 4-aminopyridine into a nitrogenous dicarboxylic acid or its ester, which then undergoes intramolecular condensation to form the cyclic β-keto structure, followed by decarboxylation to yield the desired piperidone.[2]

Step 2: Reduction to this compound

The conversion of the piperidone to the piperidinol is a standard carbonyl reduction. This transformation is critical as the resulting secondary alcohol introduces a new chiral center and a potent hydrogen bond donor.

Experimental Protocol: Reduction of 1-(4-Pyridyl)-4-piperidone

-

Dissolution: Dissolve 1-(4-pyridyl)-4-piperidone (1.0 eq.) in a suitable protic solvent such as methanol or ethanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

-

Addition of Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq.), portion-wise to the stirred solution. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the pyridine ring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1M HCl) to neutralize excess NaBH₄.

-

Extraction & Purification: Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Final Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product with high purity.

The following workflow diagram illustrates this synthetic process.

Caption: Synthetic workflow for this compound.

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals and natural alkaloids.[3][4] Its derivatives are key components in over twenty classes of drugs, targeting a wide array of biological systems.[4]

Pharmacological Significance

The this compound scaffold combines several features that are advantageous for drug design:

-

CNS Penetration: The piperidine structure is often associated with compounds that can cross the blood-brain barrier, making it a valuable core for developing antipsychotics, analgesics, and other CNS-active agents.

-

Receptor Interaction: The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with receptor sites, while the pyridine ring can participate in π-stacking and hydrogen bonding.

-

Metabolic Stability: The saturated piperidine ring is generally more resistant to metabolic degradation compared to aromatic systems.

-

Synthetic Versatility: The piperidine ring and its substituents can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[5]

Derivatives of the closely related piperidin-4-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-HIV, and antimicrobial effects.[5][6] The introduction of the 4-hydroxyl group, as in our topic compound, further enhances its potential by providing a key hydrogen bonding moiety, which is often critical for target engagement. This is exemplified in various piperidinol analogs that have been investigated for anti-tuberculosis activity.[7]

The logical relationship between the core structure and its applications is visualized below.

Caption: Structure-Property-Application relationship diagram.

Predicted Spectroscopic Data

While specific experimental spectra for this compound were not found in the initial search, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.5 ppm. The piperidine ring protons would be found in the aliphatic region (δ 1.5-3.5 ppm).

-

¹³C NMR: Aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm range. The carbon attached to the hydroxyl group would be expected around δ 60-75 ppm, and the remaining piperidine carbons would appear at δ 25-55 ppm.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), and C=N/C=C stretches from the pyridine ring (1500-1600 cm⁻¹).

-

Mass Spectrometry (ESI-MS): In electrospray ionization mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 179.23.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its molecular formula (C₁₀H₁₄N₂O) and weight (178.234 g/mol ) are the starting points for its journey into complex pharmaceutical agents.[1] The synthetic accessibility, combined with the pharmacologically validated piperidine and pyridine motifs, ensures its continued relevance. This guide has provided the core technical data, a viable synthetic protocol, and the scientific context necessary for researchers to effectively utilize this potent intermediate in their development programs.

References

- LookChem. 4-(Pyridin-4-yl)piperidin-4-ol.

- Google Patents. WO2003095446A1 - Process for producing 1-(4-pyridyl)-4-piperidone.

- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate.

- Nevsky, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- PubMed. The piperidin-4-ones have been reported as versatile intermediates.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).

- Anis, M., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.

Sources

- 1. lookchem.com [lookchem.com]

- 2. WO2003095446A1 - Process for producing 1-(4-pyridyl)-4-piperidone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals